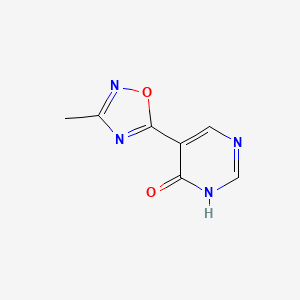

5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-10-7(13-11-4)5-2-8-3-9-6(5)12/h2-3H,1H3,(H,8,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYGQVJOTISBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable pyrimidine derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 6.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In cellular pathways, it can modulate signal transduction by interacting with key proteins involved in the pathway.

Comparison with Similar Compounds

Key Observations :

- The methyl group on the oxadiazole in the target compound improves metabolic stability compared to non-methylated analogs (e.g., tetrazole derivatives), which are prone to rapid enzymatic degradation .

- Bulkier substituents (e.g., 4-methoxyphenyl in ) reduce solubility but enhance target binding affinity in hydrophobic pockets.

Key Observations :

Key Observations :

Biological Activity

5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with an oxadiazole moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one |

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol |

| CAS Number | 1215565-05-1 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Studies have demonstrated that it inhibits viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral RNA synthesis and assembly .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colorectal cancer) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 1.82 to 5.55 μM .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 2.86 |

| HCT116 | 1.82 |

| HePG-2 | 5.55 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : The compound may interfere with cellular signaling pathways by binding to receptors or other proteins involved in cell growth and survival .

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the effects of the compound on multiple cancer cell lines, revealing its potential as a selective inhibitor of cell growth .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against resistant strains of bacteria, indicating its potential use in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one and related analogs?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acyl hydrazides with nitriles or cyanogen bromide. The pyrimidinone core is constructed using condensation reactions, such as Biginelli-type protocols, followed by functionalization at the 5-position. Key reagents include POCl₃ for phosphorylation and DMF as a solvent under reflux conditions. Post-synthetic purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves the 3D structure, particularly for verifying hydrogen bonding patterns in the oxadiazole-pyrimidinone system. Infrared (IR) spectroscopy identifies functional groups like C=O and C=N stretches .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological assays?

- Methodological Answer : SAR studies involve systematic modification of substituents on the oxadiazole and pyrimidinone rings. For example:

- Replace the 3-methyl group on the oxadiazole with bulkier alkyl/aryl groups to assess steric effects.

- Introduce electron-withdrawing/donating groups on the pyrimidinone ring to modulate electronic properties.

- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity. Dose-response curves and IC₅₀ values are quantified using fluorometric or colorimetric readouts .

Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) model interactions with target proteins. Density Functional Theory (DFT) calculations optimize geometries and predict electrostatic potential surfaces. Pharmacophore mapping identifies critical binding features, such as hydrogen bond acceptors in the oxadiazole ring .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability, impurity profiles, or cell-line specificity. Mitigation strategies include:

- Repurifying the compound via HPLC to ≥95% purity.

- Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Validating results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What experimental design principles optimize high-throughput screening (HTS) for derivatives of this compound?

- Methodological Answer : Employ randomized block designs with split-plot arrangements to account for plate-to-plate variability. Use Z’-factor metrics to validate assay robustness. Include positive/negative controls (e.g., staurosporine for kinase inhibition) in each plate. Normalize data using DMSO vehicle controls to minimize solvent effects .

Q. How can solubility limitations of this compound be overcome in pharmacological studies?

- Methodological Answer : Improve solubility via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.